molecular formula C25H19ClN2O3S2 B11406207 9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B11406207
M. Wt: 495.0 g/mol
InChI Key: YROXJZNASOVXND-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pentacyclic scaffold with fused thiazole, norbornene, and imide moieties. Its IUPAC name reflects the presence of two sulfur atoms (3,7-dithia), two nitrogen atoms (5,14-diaza), and three ketone groups (6,13,15-trione). Synthesized via hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and norbornene dicarboxylic acid imides, this compound belongs to a class of molecules studied for their anticancer properties, particularly against leukemia cell lines .

Properties

Molecular Formula

C25H19ClN2O3S2

Molecular Weight

495.0 g/mol

IUPAC Name

9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C25H19ClN2O3S2/c26-12-8-6-11(7-9-12)16-17-14-10-15(20(17)32-22-21(16)33-25(31)27-22)19-18(14)23(29)28(24(19)30)13-4-2-1-3-5-13/h1-9,14-20H,10H2,(H,27,31)

InChI Key

YROXJZNASOVXND-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=C(C=C7)Cl)SC(=O)N6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pentacyclic core and substituent patterns. Key analogues include:

Compound Name Substituents (Position 9 / Position 14) Key Structural Differences Biological Activity (GI50, µM) Source
9-(2-Methoxyphenyl)-14-phenyl-...trione 2-methoxyphenyl / phenyl Methoxy group at position 9 Anticancer (Leukemia selectivity) []
14-(4-Methylphenyl)-9-phenyl-...trione phenyl / 4-methylphenyl Methyl group at position 14 Not explicitly reported []
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6 4-methoxyphenyl / none Simplified tetracyclic core; no phenyl at position 14 No activity data []
5,12-Diphenyl-5,12-diazapentacyclo[...]hexadec-15-ene-4,6,11,13-tetrone None / diphenyl Hexadecene core; absence of sulfur atoms Not reported []

Key Observations :

  • Core Complexity : The pentacyclic scaffold with sulfur atoms distinguishes it from simpler analogues (e.g., tetracyclic derivatives in ), which may lack comparable rigidity or pharmacokinetic stability .
Computational Similarity and Bioactivity Predictions
  • Tanimoto and Dice Coefficients: Computational models (e.g., MACCS fingerprints, Morgan fingerprints) quantify structural similarity to known bioactive compounds. For example, aglaithioduline, a compound with ~70% similarity to SAHA (a histone deacetylase inhibitor), demonstrates how substituent alignment correlates with activity .
  • Molecular Networking: LC/MS-based clustering (cosine score >0.8) indicates that the compound’s fragmentation pattern aligns with other thiazole-norbornene hybrids, implying shared metabolic pathways or stability profiles .
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : The dithia-5,14-diaza core may resist cytochrome P450 oxidation, as seen in similar sulfur-rich heterocycles .

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